3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
The compound “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including methoxy groups, a chromenone group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the benzoate ester group could undergo hydrolysis to yield a carboxylic acid and an alcohol. The chromenone group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
Pharmaceutical Research: Antidepressant Synthesis
The structure of this compound indicates potential utility in the synthesis of antidepressant medications. The presence of a chromen-7-yl moiety can be associated with the pharmacophore of certain antidepressants . Research has shown that metal-catalyzed reactions can be employed to synthesize key structural motifs present in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . This compound could serve as a precursor or intermediate in the development of novel antidepressants with improved efficacy and reduced side effects.
Material Science: Gas Sensing Technology
In material science, particularly in the development of gas sensors, the electron-withdrawing properties of the methoxy and carboxyl groups present in this compound could enhance the sensitivity of devices . These functional groups may increase the hole sites of phthalocyanine rings, providing active sites for gas adsorption, such as ammonia (NH3), which is crucial for environmental monitoring.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzoic acid derivatives . The compound may bind to its target, causing conformational changes that alter the target’s activity .
Biochemical Pathways
Based on its structural similarity to other benzoic acid derivatives, it may be involved in various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-27-16-6-3-5-15(11-16)24(26)31-19-9-10-20-21(13-19)29-14-22(23(20)25)30-18-8-4-7-17(12-18)28-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSFXYIZCNOPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate |
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